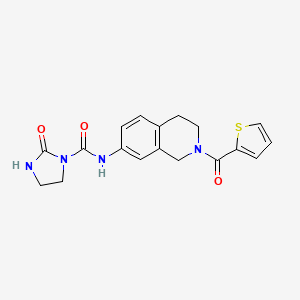

2-oxo-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazolidine-1-carboxamide

Beschreibung

2-oxo-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazolidine-1-carboxamide is a heterocyclic compound featuring a fused tetrahydroisoquinolin scaffold modified with a thiophene-2-carbonyl substituent and an imidazolidine-1-carboxamide moiety. Its structure combines aromatic, bicyclic, and carboxamide functionalities, making it a candidate for pharmacological exploration, particularly in targeting enzymes or receptors that recognize such motifs. The tetrahydroisoquinolin core is associated with bioactivity in neurological and antimicrobial contexts, while the thiophene group may enhance lipophilicity and metabolic stability .

Eigenschaften

IUPAC Name |

2-oxo-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]imidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c23-16(15-2-1-9-26-15)21-7-5-12-3-4-14(10-13(12)11-21)20-18(25)22-8-6-19-17(22)24/h1-4,9-10H,5-8,11H2,(H,19,24)(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPVCKFSFRNWFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)N3CCNC3=O)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-oxo-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazolidine-1-carboxamide is a novel derivative of tetrahydroisoquinoline (THIQ) that has garnered attention for its potential biological activities. THIQ derivatives are known for their diverse pharmacological properties, including antitumor, antiviral, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions. The precursor thiophene-2-carbonyl chloride is reacted with various amines to form the imidazolidine ring structure. The synthetic pathway often includes:

- Formation of Thiophene Derivative : Thiophene-2-carbonyl chloride is synthesized from thiophene and oxalyl chloride.

- Condensation Reaction : The thiophene derivative is then condensed with an appropriate amine to yield the target compound.

- Purification : The final product is purified using chromatographic techniques.

Antitumor Activity

Research indicates that THIQ derivatives exhibit significant antitumor activity. A study evaluated several THIQ analogs against various human tumor cell lines, demonstrating that compounds similar to 2-oxo-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl) showed potent cytotoxic effects against cancer cells such as HepG2 and DLD .

Antiviral Activity

Initial studies have suggested that THIQ derivatives possess antiviral properties. In vitro assays indicated that certain THIQ compounds could inhibit the replication of human coronaviruses . The mechanism may involve interference with viral entry or replication processes.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : It may inhibit specific enzymes related to cancer cell proliferation or viral replication.

- DNA Interaction : Some studies suggest that THIQ derivatives can interact with DNA, potentially disrupting replication or transcription processes .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

- Antitumor Efficacy : A study on a related THIQ derivative demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating strong antitumor potential .

- Antiviral Properties : Another investigation into THIQ compounds revealed their effectiveness against strains of human coronaviruses, suggesting a broad-spectrum antiviral activity .

Data Summary

The following table summarizes key findings related to the biological activities of compounds structurally similar to this compound:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmacopeial Forum (2017)

The Pharmacopeial Forum (2017) describes two complex bicyclic compounds:

(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid

(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Key Comparisons:

- Core Structure: Both compounds feature bicyclic systems (thiazolidine and azabicyclo[3.2.0]heptane) compared to the tetrahydroisoquinolin core of the target compound.

- Substituents: The Pharmacopeial compounds incorporate phenylacetamido and carboxy groups, whereas the target compound uses thiophene-2-carbonyl and imidazolidine-1-carboxamide groups.

- Bioactivity Implications: The thiophene group in the target compound may improve membrane permeability over phenyl groups due to increased π-electron delocalization and reduced steric hindrance .

N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide Derivatives (J. Med. Chem., 2007)

These derivatives, synthesized via reaction of acyl chlorides with amines (e.g., General Procedure in ), share the carboxamide functional group with the target compound.

Key Comparisons:

- Synthesis: Both classes employ thionyl chloride to generate acyl chlorides, which react with amines to form carboxamides. However, the target compound uses a tetrahydroisoquinolin-7-amine substrate, while J. Med. Chem. derivatives use dihydroquinolin-3-amines .

- Structural Differences: The dihydroquinolin core is planar and aromatic, contrasting with the partially saturated tetrahydroisoquinolin system, which may influence binding to hydrophobic enzyme pockets.

Research Findings and Implications

- Metabolic Stability: The thiophene group in the target compound may confer resistance to cytochrome P450 oxidation compared to phenyl groups in Pharmacopeial compounds .

- Synthetic Feasibility: The target compound’s synthesis mirrors established carboxamide protocols, suggesting scalability for preclinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.